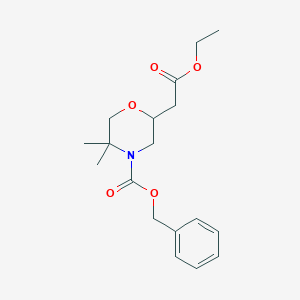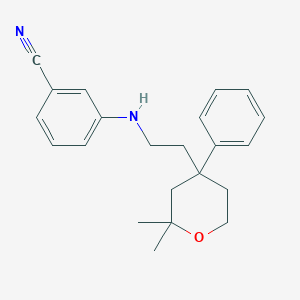
a-Zearalenol-d4 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
a-Zearalenol-d4 (Major): is a deuterated form of a-Zearalenol, a mycotoxin produced by Fusarium species. It is a nonsteroidal estrogen of the resorcylic acid lactone group and is known for its high affinity for estrogen receptors. This compound is primarily used in scientific research to study the metabolism, toxicology, and environmental impact of mycotoxins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of a-Zearalenol-d4 involves the incorporation of deuterium atoms into the a-Zearalenol molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .
Industrial Production Methods: Industrial production of a-Zearalenol-d4 typically involves large-scale synthesis using deuterated reagents and catalysts. The process may include steps such as hydrogenation, deuterium exchange, and purification to obtain the final product with high purity and deuterium content .
Analyse Des Réactions Chimiques
Types of Reactions: a-Zearalenol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to zearalenone and other oxidized derivatives.
Reduction: Formation of reduced metabolites such as zearalanone.
Substitution: Reactions involving the replacement of functional groups with deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Deuterated reagents like deuterium oxide (D2O) and deuterated solvents are employed.
Major Products: The major products formed from these reactions include zearalenone, zearalanone, and other deuterated derivatives .
Applications De Recherche Scientifique
a-Zearalenol-d4 is widely used in scientific research for various applications, including:
Chemistry: Studying the metabolic pathways and degradation of mycotoxins.
Biology: Investigating the effects of mycotoxins on cellular processes and gene expression.
Medicine: Exploring the toxicological impact of mycotoxins on human health and developing detoxification strategies.
Industry: Monitoring and controlling mycotoxin contamination in food and feed products.
Mécanisme D'action
a-Zearalenol-d4 exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding can lead to the activation of estrogen-responsive genes and subsequent physiological effects. The molecular targets and pathways involved include the estrogen receptor signaling pathway and the regulation of gene expression related to cell growth and differentiation .
Comparaison Avec Des Composés Similaires
a-Zearalenol: The non-deuterated form of a-Zearalenol-d4, with similar estrogenic activity.
b-Zearalenol: Another epimer of zearalenol with lower estrogenic potency.
Zearalenone: The parent compound from which a-Zearalenol is derived, also exhibiting estrogenic effects.
Uniqueness: a-Zearalenol-d4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool for understanding the behavior and impact of mycotoxins in biological systems .
Propriétés
Formule moléculaire |
C18H24O5 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(4S,8R,12E)-7,7,9,9-tetradeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1/i8D2,9D2 |
Clé InChI |
FPQFYIAXQDXNOR-VFQCWQEISA-N |
SMILES isomérique |
[2H]C1(CC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCC([C@@H]1O)([2H])[2H])C)[2H] |
SMILES canonique |
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)





![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)

